7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the condensation of 1,3,4-thiadiazole-2-thione derivatives with 4-chlorobenzofuro[3,2-d]pyrimidine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (Et3N) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoloquinazolines.
Scientific Research Applications
7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential to inhibit bacterial and fungal growth.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in cell replication, and proteins associated with cell signaling pathways.
Pathways Involved: Inhibition of DNA replication, disruption of enzyme activity, and interference with cell signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Quinazoline derivatives: Widely studied for their anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its combined structural features of thiadiazole and quinazoline, which contribute to its broad spectrum of biological activities. This dual functionality enhances its potential as a therapeutic agent compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C15H9ClN4OS |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-anilino-7-chloro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN4OS/c16-9-6-7-12-11(8-9)13(21)20-15(18-12)22-14(19-20)17-10-4-2-1-3-5-10/h1-8H,(H,17,19) |
InChI Key |
SRUPXYSSBOIPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2 |
Origin of Product |
United States |
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